3-Ethyl-2-methylbenzothiazolium iodide CAS number and properties
3-Ethyl-2-methylbenzothiazolium iodide CAS number and properties
An In-depth Technical Guide to 3-Ethyl-2-methylbenzothiazolium Iodide for Advanced Research Applications
Authored by: A Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on 3-Ethyl-2-methylbenzothiazolium iodide. It moves beyond a simple data sheet to provide in-depth insights into its synthesis, characterization, core applications, and safe handling, grounded in established scientific principles and field-proven methodologies.
Strategic Overview: The Versatility of a Quaternary Benzothiazolium Salt
3-Ethyl-2-methylbenzothiazolium iodide is a heterocyclic quaternary ammonium salt that serves as a cornerstone building block in synthetic and applied chemistry. Its strategic importance lies in the unique reactivity of the benzothiazolium core, particularly the activated methyl group at the C2 position. This reactivity, combined with its favorable physicochemical properties, makes it an indispensable precursor for a wide array of functional molecules.
This guide will elucidate the fundamental properties of this compound and explore its practical applications, with a focus on the causal relationships behind experimental choices and protocols. Its primary utility is found in the development of cyanine dyes, fluorescent probes for bio-imaging, and as a versatile intermediate in the synthesis of novel organic molecules for pharmaceuticals and materials science.[1][2]
Core Physicochemical & Handling Properties
A thorough understanding of a compound's properties is critical for its effective use and storage. The data below has been compiled from verified chemical supplier databases and safety data sheets.
Identity and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 3119-93-5 | [1][3][4] |
| Molecular Formula | C₁₀H₁₂INS | [1][4][5] |
| Molecular Weight | 305.18 g/mol | [1][3][4][5] |
| Appearance | White to tan/pink powder or crystals | [1] |
| Melting Point | 193 - 197 °C (decomposes) | [1][3] |
| Purity (Typical) | >98% (Assessed by HPLC & Titration) | [5] |
Stability, Storage, and Safety
3-Ethyl-2-methylbenzothiazolium iodide requires careful handling due to its sensitivity and potential hazards.
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Stability: The compound is known to be light-sensitive and hygroscopic . Exposure to light can cause degradation, leading to discoloration and impurity formation. Its hygroscopic nature means it will readily absorb moisture from the atmosphere, which can affect its reactivity and shelf-life.
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Storage: For long-term stability, it is imperative to store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[6] It should be kept in a cool, dry, and dark place, with a recommended temperature of <15°C.
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Safety Summary: This compound is classified as a hazardous substance. Researchers must consult the full Safety Data Sheet (SDS) before use.[6]
| Hazard Classification | GHS Statement | Pictogram | Source(s) |
| Skin Irritation | H315: Causes skin irritation | [3] | |
| Eye Irritation | H319: Causes serious eye irritation | [3] | |
| Respiratory Irritation | H335: May cause respiratory irritation | [3][6] | |
| Acute Toxicity | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled | [6] | |
| Organ Toxicity | H372: Causes damage to organs (Thyroid) through prolonged or repeated exposure | [6] | |
| Aquatic Hazard | H400: Very toxic to aquatic life | [6] |
Personal Protective Equipment (PPE): Always handle this chemical inside a fume hood while wearing safety goggles, a lab coat, and chemical-resistant gloves. A dust respirator is recommended for handling the solid powder.
Synthesis and Analytical Characterization
The synthesis of 3-Ethyl-2-methylbenzothiazolium iodide is a classic example of N-alkylation (quaternization), a fundamental reaction in heterocyclic chemistry.
Synthetic Workflow: Quaternization of 2-Methylbenzothiazole
The most direct and common synthesis route involves the reaction of 2-methylbenzothiazole with an ethylating agent, typically ethyl iodide. The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking the electrophilic ethyl group of the ethyl iodide in an Sₙ2 reaction.
Caption: Workflow for the synthesis of 3-Ethyl-2-methylbenzothiazolium iodide.
Step-by-Step Protocol (Representative):
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Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.0 equivalent of 2-methylbenzothiazole in a suitable solvent like acetonitrile or toluene.
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Reagent Addition: Add 1.1 to 1.5 equivalents of ethyl iodide to the solution. Causality: A slight excess of the alkylating agent ensures the complete conversion of the starting material.
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Reaction: Heat the mixture to reflux and maintain for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC). The product, being a salt, is often insoluble in the reaction solvent and will precipitate out as the reaction proceeds.
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Isolation: Cool the reaction mixture to room temperature, then further in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.
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Purification: Wash the crude solid with cold solvent or diethyl ether to remove unreacted starting materials. For high purity, recrystallize the product from a suitable solvent such as ethanol.
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Drying: Dry the purified white or off-white crystals under vacuum to remove residual solvent.
Analytical Characterization
Validation of the final product's identity and purity is non-negotiable.
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NMR Spectroscopy: ¹H and ¹³C NMR are definitive tools. Key expected signals in ¹H NMR (in a solvent like DMSO-d₆) would include a triplet for the ethyl -CH₃, a quartet for the N-CH₂-, a singlet for the C2-CH₃, and distinct aromatic protons. The diastereotopicity of the N-methylene protons may be observed due to restricted rotation.[7]
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HPLC: As a quality control standard, reverse-phase HPLC is used to determine purity, often exceeding 98%.[5]
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Mass Spectrometry (MS): ESI-MS will show the mass of the cation [C₁₀H₁₂NS]⁺, with a calculated m/z of approximately 178.07.
Core Applications in Research & Drug Development
The utility of this compound stems from the electrophilic nature of the benzothiazolium ring and the nucleophilic potential of the C2-methyl group after deprotonation.
Precursor in Cyanine Dye and Sensor Synthesis
This is the most prominent application. The protons on the C2-methyl group are acidic and can be removed by a base (like piperidine or triethylamine) to form a reactive methylene base intermediate. This intermediate readily undergoes condensation with various aldehydes to form styryl and cyanine dyes.[8][9]
Caption: General mechanism for cyanine dye synthesis from the title compound.
Experimental Protocol: Synthesis of a Styryl Dye Sensor [8] This protocol is adapted from the literature for synthesizing an ICT-based optical probe.
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Reactant Preparation: In a microwave reactor vessel, combine 3-Ethyl-2-methylbenzothiazolium iodide (1 mmol) and a substituted aromatic aldehyde (e.g., 2,4,6-trimethoxybenzaldehyde, 1 mmol).[8]
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Solvent & Catalyst: Add ethanol as the reaction solvent and a catalytic amount of piperidine. Causality: Piperidine acts as the base to generate the reactive methylene intermediate necessary for the condensation reaction.[8]
-
Reaction Conditions: Seal the vessel and subject it to microwave irradiation at 130 °C for 5 minutes.[8] Insight: Microwave synthesis dramatically accelerates the reaction compared to conventional heating, often improving yields and reducing side products.
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Workup & Purification: After cooling, the resulting colored product typically precipitates. It can be collected by filtration and purified by recrystallization or column chromatography to yield the final dye.
Applications in Drug Discovery and Bio-imaging
The dyes synthesized from 3-Ethyl-2-methylbenzothiazolium iodide often exhibit valuable photophysical properties.
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Fluorescent Probes: These dyes can be designed as "turn-on" or "turn-off" fluorescent probes. Their fluorescence may be quenched in solution but significantly enhanced upon binding to a specific biological target, such as DNA, proteins, or specific ions.[4][8][9] This property is crucial for visualizing cellular processes with high sensitivity.[1][2]
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Photosensitizers: The extended π-conjugation in these dyes allows them to absorb light in the visible or near-infrared region. This property is exploited in photodynamic therapy (PDT), where the dye, upon light activation, generates reactive oxygen species to kill cancer cells.
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Drug Development Intermediate: The benzothiazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. This compound serves as a versatile starting material for creating more complex molecules with potential therapeutic activity.[1][2] The integration of artificial intelligence (AI) and machine learning can further accelerate the design and optimization of these novel drug candidates.[10]
Conclusion and Future Outlook
3-Ethyl-2-methylbenzothiazolium iodide is far more than a simple chemical reagent; it is an enabling tool for innovation across multiple scientific disciplines. Its well-defined reactivity, coupled with straightforward synthesis, provides a reliable platform for the rational design of functional molecules. From the vibrant colors of cyanine dyes to the high-contrast signals of fluorescent probes in cellular imaging, its derivatives continue to push the boundaries of what is possible in diagnostics, materials science, and therapeutics. As research increasingly focuses on targeted therapies and precision diagnostics, the demand for custom-designed molecular probes and photosensitizers will grow, ensuring that this versatile building block remains a compound of critical importance for the foreseeable future.
References
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A “turn-off” ICT-based optical probe for the selective detection of cyanide ions in real samples. (2025). RSC Publishing. Retrieved from [Link]
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Deligeorgiev, T., et al. (2022). Styryl Hemicyanine Dye (E)-3-Methyl-2-(4-thiomorpholinostyryl)benzo[d]thiazol-3-ium Iodide for Nucleic Acids and Cell Nucleoli Visualization. MDPI. Retrieved from [Link]
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Electronic Supporting Information (ESI). (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
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Electronic Supplementary Information (ESI). (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
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(a) ¹H NMR spectra (400 Hz, DMSO-d6) of sensor BID in the absence and.... (n.d.). ResearchGate. Retrieved from [Link]
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Gadjev, N., et al. (2018). NMR studies of the products of hydrolysis of 3-ethyl-2-methylbenzo[ d]azol-3-ium iodides. ResearchGate. Retrieved from [Link]
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Ukrainets, I.V., et al. (2018). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. MDPI. Retrieved from [Link]
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Sharma, A., et al. (2024). Artificial Intelligence (AI) Applications in Drug Discovery and Drug Delivery: Revolutionizing Personalized Medicine. PMC - PubMed Central. Retrieved from [Link]
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